molecular formula C10H10N4O3S B15052769 2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole

2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole

Cat. No.: B15052769
M. Wt: 266.28 g/mol
InChI Key: YDSBVHGHTBXAOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole typically involves the reaction of appropriate thiazole derivatives with hydrazine and methoxy-nitrophenyl reagents. One common method includes the condensation of 4-(4-methoxy-3-nitrophenyl)thiazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and methoxy-nitrophenyl groups contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole is unique due to the presence of both methoxy and nitrophenyl groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H10N4O3S/c1-17-9-3-2-6(4-8(9)14(15)16)7-5-18-10(12-7)13-11/h2-5H,11H2,1H3,(H,12,13)

InChI Key

YDSBVHGHTBXAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

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